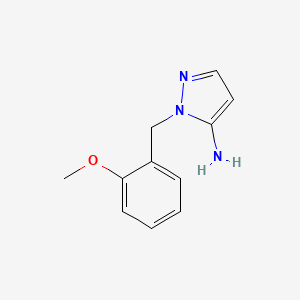
Iodine tribromide
Descripción general
Descripción
Iodine tribromide is an interhalogen compound with the chemical formula IBr₃. It is a dark brown liquid that is miscible with ethanol and ethers . This compound is known for its use in various industrial applications, particularly in the production of semiconductors and as a brominated flame retardant .
Métodos De Preparación
Iodine tribromide can be synthesized through the direct combination of iodine and bromine. The reaction typically occurs under controlled conditions to ensure the proper stoichiometry and to prevent the formation of unwanted by-products. The general reaction is as follows:
[ \text{I}_2 + 3\text{Br}_2 \rightarrow 2\text{IBr}_3 ]
In industrial settings, the production of this compound may involve more sophisticated methods to ensure high purity and yield. These methods often include the use of catalysts and specific reaction conditions such as temperature and pressure control .
Análisis De Reacciones Químicas
Iodine tribromide undergoes various types of chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions where it acts as an oxidizing agent. For example, it can oxidize other halides or organic compounds.
Substitution Reactions: It can undergo substitution reactions where one of the bromine atoms is replaced by another halogen or functional group.
Addition Reactions: this compound can add to unsaturated organic compounds, such as alkenes, to form dibromo derivatives.
Common reagents used in these reactions include other halogens, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Aplicaciones Científicas De Investigación
Iodine tribromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in halogenation reactions.
Biology: While not commonly used directly in biological research, its derivatives and related compounds can be used in various biochemical assays.
Medicine: Iodine compounds, in general, are used in medical imaging and as antiseptics. this compound itself is not typically used in medicine.
Industry: It is used in the semiconductor industry as a brominated flame retardant and in dry etching processes
Mecanismo De Acción
The mechanism by which iodine tribromide exerts its effects involves the interaction of its bromine atoms with other molecules. In halogenation reactions, for example, the bromine atoms in this compound can react with double bonds in organic compounds, leading to the formation of dibromo derivatives. This process involves the formation of a bromonium ion intermediate, which then reacts with a nucleophile to complete the reaction .
Comparación Con Compuestos Similares
Iodine tribromide can be compared with other interhalogen compounds such as:
Iodine trichloride (ICl₃): Similar to this compound, iodine trichloride is used in halogenation reactions but is less commonly used as a flame retardant.
Bromine trifluoride (BrF₃): This compound is a powerful fluorinating agent and is used in different industrial applications compared to this compound.
Chlorine trifluoride (ClF₃): Known for its extreme reactivity, chlorine trifluoride is used in nuclear fuel processing and other specialized applications.
This compound is unique in its specific use in the semiconductor industry and its relatively mild reactivity compared to some of the more aggressive interhalogen compounds .
Propiedades
IUPAC Name |
tribromo-λ3-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br3I/c1-4(2)3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOJASSPEGUXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BrI(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
IBr3, Br3I | |
| Record name | iodine tribromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_tribromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228506 | |
| Record name | Iodine tribromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-58-4 | |
| Record name | Iodine bromide (IBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodine tribromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine tribromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodine tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















